molecular formula C24H25NO3 B2628134 Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 728877-98-3

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate

Cat. No. B2628134
M. Wt: 375.468
InChI Key: KXZWRQGFZBZTOO-AVRDEDQJSA-N
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Description

“Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” appears to be a complex organic compound. Based on its name, it likely contains a methyl group, a hydroxy group, and a triphenylmethyl group attached to a butanoate backbone1. However, without more specific information or context, it’s difficult to provide a detailed description of this compound.



Chemical Reactions Analysis

The exact chemical reactions involving “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not available. However, the related compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was synthesized through reduction and inversion reactions1.



Physical And Chemical Properties Analysis

The exact physical and chemical properties of “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not available.


Scientific Research Applications

Structural and Chemical Analysis

Research into the structural identification and analysis of derivatives related to methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate has led to insights into the behavior of these compounds under oxidative stress and their potential applications in studying protein oxidation. For instance, studies have identified hydroperoxides and hydroxides formed on amino acids, peptides, and proteins during free radical attack, which could serve as markers in understanding oxidative stress in biological systems (Fu et al., 1995).

Antimicrobial Applications

Derivatives containing similar structural motifs have been synthesized and tested for their antimicrobial activity. For example, N-Substituted-β-amino acid derivatives containing hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties have shown good antimicrobial activity against various bacteria and fungi, indicating potential for the development of new antimicrobial agents (Mickevičienė et al., 2015).

Synthetic Applications

The compound and its related structures have been utilized in the synthesis of other complex molecules. For instance, the hydroformylation-amidocarbonylation process has been applied to synthesize glufosinate, a widely used herbicide, showcasing the compound's utility in agricultural chemical synthesis (Sakakura et al., 1991).

Metabolic Engineering and Biofuel Production

Research into the synthesis of pentanol isomers through engineered microorganisms points to potential applications in biofuel production. These isomers, derived from amino acid substrates, are valuable as biofuels, and the compound may play a role in the development of efficient production strains (Cann & Liao, 2009).

Anticancer Drug Development

Functionalized Schiff base organotin(IV) complexes, related to the structural framework of methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate, have been studied for their cytotoxicity against various human tumor cell lines. These complexes have shown significant potential as anticancer drugs, underscoring the importance of structural derivatives in medicinal chemistry (Basu Baul et al., 2009).

Safety And Hazards

Future Directions

The future directions for research on “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not clear due to the lack of specific information on this compound. However, the synthesis of related compounds suggests potential for further exploration of similar compounds and their synthesis methods1.


Please note that this information is based on the closest related compounds and methods I could find, and may not fully apply to “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate”. For more accurate information, further research is needed.


properties

IUPAC Name

methyl (2S,3S)-3-hydroxy-2-(tritylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZWRQGFZBZTOO-AVRDEDQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate

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